![molecular formula C11H10N2O B1349404 6-Methoxy-[2,2']bipyridinyl CAS No. 54015-96-2](/img/structure/B1349404.png)

6-Methoxy-[2,2']bipyridinyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

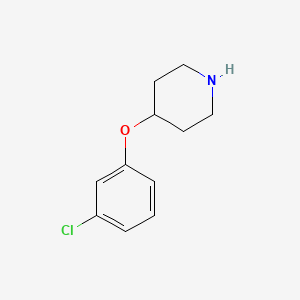

6-Methoxy-[2,2’]bipyridinyl is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a ligand for greener oxidation of alcohols under aerobic conditions .

Synthesis Analysis

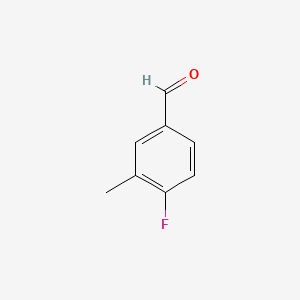

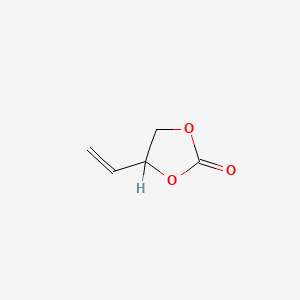

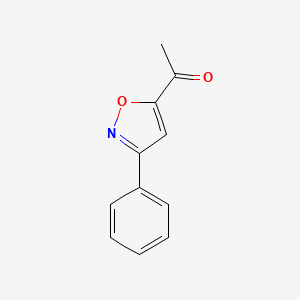

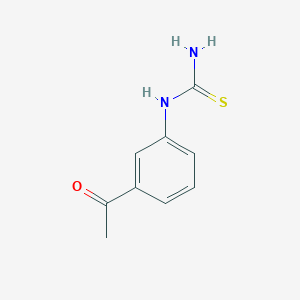

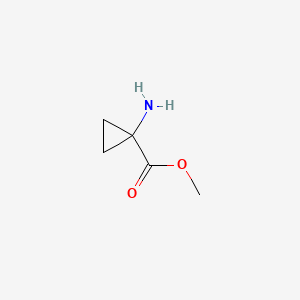

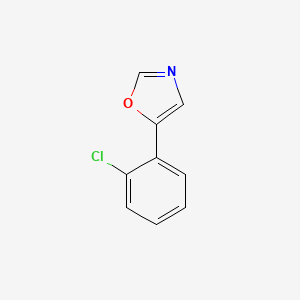

A new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones as the lead compounds . The ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 6-Methoxy-[2,2’]bipyridinyl can be analyzed using methods such as single-crystal XRD intensity data . Ground state energies and zero point corrected energies can also be used for vibrational analysis .Chemical Reactions Analysis

6-Methoxy-[2,2’]bipyridinyl is used as a ligand in chemical reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-[2,2’]bipyridinyl is 186.21 g/mol. It has a topological polar surface area of 35 Ų .Applications De Recherche Scientifique

Material Science and Catalysis

"6-Methoxy-[2,2']bipyridinyl" derivatives have been significantly applied in the synthesis of metal complexes with potential applications in catalysis and material science. For instance, the platinum(II), palladium(II), and gold(III) adducts and cyclometalated derivatives of 6-methoxy-2,2′-bipyridine show varied reactivity based on the metal involved, demonstrating the ligand's versatility in forming complexes with distinct catalytic and material properties (Maidich et al., 2016). Similarly, palladium(II) and platinum(II) complexes synthesized using this ligand have revealed potential for C(sp3)–H and C(sp2)–H bond activations, suggesting applications in organic synthesis and catalysis (Cocco et al., 2014).

Analytical Applications

The ligand has also found application in developing high-affinity ratiometric fluorescence probes for biological and chemical sensing. A notable example includes the development of a probe based on the 6-amino-2,2′-bipyridine scaffold for endogenous Zn2+ detection, demonstrating the ligand's utility in creating sensitive and selective sensors for biological ions (Hagimori et al., 2022).

Optoelectronic Applications

Further extending its application in optoelectronics, "this compound" derivatives have been employed in the synthesis of copper complexes for light-emitting electrochemical cells (LECs). These complexes demonstrate significant potential for the development of efficient and stable electroluminescent devices, underscoring the ligand's role in advancing materials for optoelectronic applications (Alkan-Zambada et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds like 4,4’-dimethoxy-2,2’-bipyridine are known to be used as ligands in the preparation of transition metal complexes .

Mode of Action

It’s known that it can form stable complexes with transition metals . These complexes can be widely applied in organic synthesis, catalytic reactions, and materials science.

Pharmacokinetics

Its predicted properties include a boiling point of 2953±250 °C and a density of 1127±006 g/cm3 .

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-6-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the structural features of 6-Methoxy-[2,2']bipyridinyl and how do they influence its coordination behavior?

A1: this compound is a bipyridine derivative featuring a methoxy group at the 6-position. This substitution significantly impacts its coordination chemistry:

- Steric hindrance: The methoxy group introduces steric bulk near the nitrogen donor atoms, potentially influencing the geometry of metal complexes formed. [, , ]

- Electronic effects: The electron-donating nature of the methoxy group can alter the electron density within the bipyridine ring, affecting the stability and reactivity of metal complexes. [, ]

Q2: How does the presence of the methoxy group in this compound affect its photophysical properties compared to unsubstituted bipyridine?

A2: The methoxy group in this compound influences its photophysical properties by altering the electronic structure of the bipyridine core.

- Electron donation: The methoxy group acts as an electron donor, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted bipyridine. []

- Quantum yield: The presence and position of substituents on bipyridine ligands can impact the quantum yield of their metal complexes. Studies have shown that copper(I) complexes with this compound exhibit promising photoluminescence properties with quantum yields up to 38%, highlighting their potential application in light-emitting electrochemical cells (LECs). []

Q3: What types of reactions have been explored with metal complexes of this compound?

A3: Research has explored various reactions involving metal complexes of this compound:

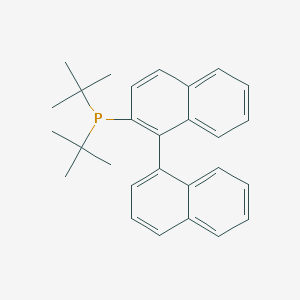

- Cyclometalation: The ligand readily undergoes both C(sp2)–H and C(sp3)–H bond activation with palladium(II) and platinum(II) precursors, forming cyclometalated complexes under specific reaction conditions. []

- Rollover reactions: Platinum(II) complexes with this compound demonstrate interesting reactivity in rollover and retro-rollover reactions, showcasing potential for designing catalytic cycles where the ligand acts as a hydrogen atom reservoir. [, ]

Q4: Are there any analytical techniques specifically employed to study this compound and its metal complexes?

A4: A range of analytical techniques are used to characterize this compound and its metal complexes:

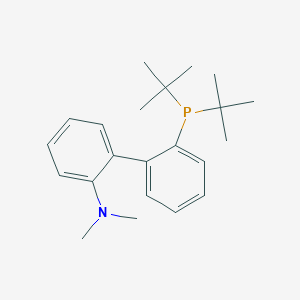

- Spectroscopy: NMR (1H, 13C, 31P) spectroscopy helps determine structural features and solution behavior of the complexes. [, ] UV-Vis and photoluminescence spectroscopy are employed to study the electronic and photophysical properties. []

- X-ray crystallography: Single-crystal X-ray diffraction studies provide detailed insights into the solid-state structures of the complexes, revealing information about bond lengths, angles, and coordination geometries. [, ]

- Electrochemistry: Electrochemical methods such as cyclic voltammetry are utilized to investigate the redox properties of the metal complexes and their potential applications in devices like LECs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.